molecular formula C8H17NO B3029948 (S)-2-Amino-2-cyclohexylethanol CAS No. 845714-30-9

(S)-2-Amino-2-cyclohexylethanol

Cat. No.: B3029948
CAS No.: 845714-30-9
M. Wt: 143.23
InChI Key: VJJORIDDPKCJTI-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-cyclohexylethanol is a chiral amino alcohol with a cyclohexane ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring both an amino group and a hydroxyl group, allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Amino-2-cyclohexylethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2-cyclohexyl-2-oxazoline, using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether at low temperatures to ensure high yield and selectivity for the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This method is advantageous due to its scalability and cost-effectiveness. The reaction conditions often include the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-cyclohexylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Cyclohexyl ketone or cyclohexyl aldehyde.

    Reduction: Cyclohexylamine or cyclohexanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-cyclohexylethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-cyclohexylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-cyclohexylethanol: The enantiomer of (S)-2-Amino-2-cyclohexylethanol, which may have different biological activities and properties.

    2-Amino-2-methylpropanol: A structurally similar compound with a methyl group instead of a cyclohexyl group.

    2-Amino-2-phenylethanol: Another similar compound with a phenyl group replacing the cyclohexyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino and a hydroxyl group on a cyclohexane ring. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

(2S)-2-amino-2-cyclohexylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJORIDDPKCJTI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655131
Record name (2S)-2-Amino-2-cyclohexylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845714-30-9
Record name (2S)-2-Amino-2-cyclohexylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-cyclohexylethanol
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(S)-2-Amino-2-cyclohexylethanol
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(S)-2-Amino-2-cyclohexylethanol
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(S)-2-Amino-2-cyclohexylethanol
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(S)-2-Amino-2-cyclohexylethanol
Reactant of Route 6
(S)-2-Amino-2-cyclohexylethanol

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